molecular formula C25H26O7 B3030866 Kushenol C CAS No. 99119-73-0

Kushenol C

Cat. No.: B3030866
CAS No.: 99119-73-0
M. Wt: 438.5 g/mol
InChI Key: WAAPHYJTKSTXSX-CQSZACIVSA-N
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Description

Kushenol C (C₂₅H₂₆O₇; molecular weight: 438.47) is a prenylated flavonoid isolated from Sophora flavescens, a plant traditionally used in Chinese medicine for its anti-inflammatory, antioxidant, and antiparasitic properties . Structurally, it features a lavandulyl group attached at the C-8 position of the flavanone backbone, distinguishing it from analogues like Kushenol Z, which contains an additional methoxy group at C-5 . This compound demonstrates significant bioactivity, including inhibition of β-secretase 1 (BACE1; IC₅₀: 5.45 µM), suppression of reactive oxygen species (ROS), and protection against UVB-induced skin damage by mitigating collagen degradation, oxidative stress, and inflammatory mediators like TNF-α and IL-6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kushenol C is typically isolated from the roots of Sophora flavescens through a series of extraction and purification processes. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes solvent extraction, concentration, and purification steps similar to laboratory-scale methods but optimized for higher efficiency and yield. Advanced techniques such as supercritical fluid extraction may also be employed to enhance the extraction efficiency .

Chemical Reactions Analysis

Types of Reactions

Kushenol C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kushenol C is a prenylated flavonoid isolated from Sophora flavescens aiton, also known as Kushen, which has been used traditionally as a herbal medicine . Research has explored its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties .

Scientific Research Applications

This compound (KC) has demonstrated potential therapeutic applications in various scientific studies, particularly in the context of liver injury, skin damage, and inflammation . The following sections detail these applications based on available research.

Protection Against Liver Injury

This compound has shown promise as a therapeutic agent against liver injury due to its ability to suppress oxidative stress .

In vitro studies

  • KC pretreatment protected hepatocellular carcinoma (HEPG2) cells against tert-Butyl hydroperoxide (tBHP)-induced oxidative stress by reducing cell death, apoptosis, and reactive oxygen species (ROS) generation .
  • KC pretreatment upregulated pro-caspase 3 and glutathione (GSH), as well as the expression of 8-Oxoguanine DNA Glycosylase (OGG1) in HEPG2 cells .
  • The mechanism of action is partly related to KC's activation of Akt (Protein kinase B (PKB)) and Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) in the HepG2 cells .

In vivo studies

  • Co-administration of this compound with acetaminophen (APAP) significantly attenuated APAP-induced hepatotoxicity and liver damage in mice .
  • KC reduced the serum enzymatic activity of aspartate aminotransferase and alanine aminotransferase, as well as liver lipid peroxidation and cleaved caspase 3 expression, in APAP-treated mice .
  • KC also upregulated antioxidant enzyme expression and prevented the production of pro-inflammatory mediators in APAP-treated mice .

Protection Against Skin Damage

This compound exhibits a protective effect against skin damage induced by ultraviolet-B (UVB) radiation .

In vivo studies

  • This compound treatment significantly recovered UVB-induced skin damage, the degradation of collagen, mast cell infiltration, together with epidermal hyperplasia in mice .
  • KC treatment remarkably suppressed the generation of pro-inflammatory mediators and oxidative stress in mice irradiated by UVB .

Anti-Inflammatory and Anti-Oxidative Stress Activities

This compound has demonstrated anti-inflammatory and anti-oxidative stress activities in in vitro studies .

In vitro studies

  • This compound inhibited the production of nitric oxide (NO), prostaglandin E2, interleukin (IL)-6, IL1β, monocyte chemoattractant protein-1 (MCP-1), and interferon (IFN)-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
  • KC upregulated the expression of heme oxygenase-1 (HO-1) and its activities in LPS-stimulated RAW264.7 macrophages .
  • The upregulation of Nrf2 transcription activities by KC in the LPS-stimulated RAW264.7 macrophages was demonstrated to be responsible for the upregulation of HO-1 expression and its activity in LPS-stimulated RAW264.7 macrophages .
  • In HaCaT cells, KC prevented DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase, which prevented reactive oxygen species production from tert-butyl hydroperoxide (tBHP)-induced oxidative stress .
  • The upregulated activation of Nrf2 and Akt in the PI3K-Akt signaling pathway by KC was demonstrated to be responsible for the anti-oxidative stress activity of KC in HaCaT cells .

** 종합적인 데이타 테이블**

The following tables summarize the effects of this compound on various parameters in different experimental models:

Table 1: Effects of this compound on tBHP-Induced Oxidative Stress in HEPG2 Cells

ParameterEffect of this compoundReference
Cell DeathReduced
ApoptosisReduced
ROS GenerationReduced
Pro-caspase 3Upregulated
GSH (Glutathione)Upregulated
OGG1 ExpressionUpregulated
Akt (Protein kinase B)Activated
Nrf2 (Nuclear factor erythroid)Activated

Table 2: Effects of this compound on APAP-Induced Hepatotoxicity in Mice

ParameterEffect of this compoundReference
Aspartate Aminotransferase ActivityReduced
Alanine Aminotransferase ActivityReduced
Liver Lipid PeroxidationReduced
Cleaved Caspase 3 ExpressionReduced
Antioxidant Enzyme ExpressionUpregulated
Production of Pro-inflammatory MediatorsPrevented

Table 3: Effects of this compound on UVB-Induced Skin Damage in Mice

ParameterEffect of this compoundReference
Skin DamageRecovered
Collagen DegradationReduced
Mast Cell InfiltrationReduced
Epidermal HyperplasiaReduced
Pro-inflammatory MediatorsSuppressed
Oxidative StressSuppressed

Table 4: Effects of this compound on Inflammatory Response in LPS-Stimulated Macrophages

ParameterEffect of this compoundReference
Production of Nitric OxideInhibited
Production of ProstaglandinInhibited
Production of Interleukin-6Inhibited
Production of InterleukinInhibited
Upregulation of HO-1Increased
Nrf2 Transcription ActivitiesIncreased

Comparison with Similar Compounds

Comparison with Similar Prenylated Flavonoids

Antioxidant Activity

Kushenol C exhibits superior antioxidant capacity compared to other prenylated flavonoids. In hepatocyte models, it outperformed Kushenol A, 8-prenylkaempferol, formononetin, and 8-prenylnaringenin in suppressing ROS generation . Additionally, this compound demonstrated potent DPPH radical scavenging activity, whereas flavanones like kuraridin, kurarinone, and sophoraflavanone G showed less than 50% inhibition at 200 µg/mL .

Table 1: Antioxidant Activity Comparison

Compound Model/Assay Key Finding Reference
This compound Liver cell ROS suppression Higher efficacy vs. Kushenol A, 8-prenylkaempferol
This compound DPPH scavenging More effective than flavanones
Kuraridin/Kurarinone DPPH assay (200 µg/mL) <50% inhibition

Enzyme Inhibition Profiles

This compound and its analogues show distinct enzyme inhibitory properties:

  • Tyrosinase Inhibition: Kushenol A (IC₅₀: 1.1 µM) and 8-prenylkaempferol (IC₅₀: 2.4 µM) are stronger tyrosinase inhibitors than this compound .
  • Phosphodiesterase (PDE) Inhibition: Kushenol A selectively inhibits cAMP-PDE, a mechanism absent in this compound .

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀/Activity Reference
This compound BACE1 5.45 µM
Kushenol A Tyrosinase 1.1 µM
Kushenol A cAMP-PDE Not reported (active)

Anti-Inflammatory and Therapeutic Effects

  • Skin Protection: this compound reduces UVB-induced skin damage by lowering MDA (a lipid peroxidation marker) and enhancing glutathione (GSH) levels, unlike Kushenol F, which targets thymic stromal lymphopoietin (TSLP) to alleviate atopic dermatitis .
  • Antimicrobial Effects: this compound inhibits Staphylococcus aureus and Streptococcus mutans, a trait shared with Kushenol B and M .

Table 3: Therapeutic Effects

Compound Biological Effect Mechanism Reference
This compound UVB skin protection Reduces oxidative stress, TNF-α, IL-6
Kushenol A Anti-breast cancer PI3K/AKT/mTOR pathway inhibition
Kushenol F Anti-atopic dermatitis TSLP suppression

Structural Analogues and Bioactivity

  • Kushenol Z: Shares a flavanone backbone with this compound but includes a methoxy group at C-5, enhancing its cytotoxicity in non-small cell lung cancer (NSCLC) via mTOR pathway modulation .
  • Kurarinone/Sophoraflavanone G: Less effective antioxidants but exhibit anti-cytochrome P450 activity, unlike this compound .

Biological Activity

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered attention for its notable biological activities, particularly its anti-inflammatory and antioxidant properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 99119-73-0
Molecular Formula C25H26O7
Molecular Weight 438.47 g/mol

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects. Research indicates that it dose-dependently suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukins (IL-6, IL-1β), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound also inhibits the phosphorylation of STAT1 and STAT6, key signaling molecules in inflammatory pathways, demonstrating its potential to modulate immune responses .

Antioxidant Activity

This compound has been shown to protect against oxidative stress-induced cell damage. In studies involving HaCaT cells, it effectively upregulated antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase. This upregulation helps mitigate reactive oxygen species (ROS) production induced by tert-butyl hydroperoxide (tBHP), thereby preventing cell death .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of β-secretase (BACE1) : this compound inhibits BACE1 with an IC50 value of 5.45 µM, which is relevant for therapeutic strategies against Alzheimer's disease .
  • Regulation of Nrf2 Pathway : It activates the Nrf2 pathway, a critical regulator of antioxidant response elements, enhancing cellular defense against oxidative stress .
  • Modulation of Apoptosis : In hepatocellular carcinoma cells, this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Hepatoprotective Effects

In a study examining hepatotoxicity induced by acetaminophen (APAP), mice treated with this compound demonstrated reduced liver inflammation and injury markers compared to control groups. The treatment significantly lowered serum levels of TNF-α and IL-6, indicating its protective role against liver damage .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited potent activity against lung cancer cells, suggesting its potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeEffectReference
Anti-inflammatory Suppresses NO, PGE2 production ,
Antioxidant Upregulates antioxidant enzymes ,
Cytotoxicity Induces apoptosis in cancer cells ,
Hepatoprotective Reduces liver inflammation

Q & A

Basic Research Questions

Q. What validated experimental methods are recommended for isolating Kushenol C from Sophora flavescens?

this compound is typically isolated via chromatographic techniques such as column chromatography, HPLC, or TLC, guided by bioactivity assays (e.g., BACE1 inhibition). Ensure plant material authentication (e.g., DNA barcoding) and validate compound purity using NMR, LC-MS, and comparison with published spectral data . For reproducibility, document solvent systems, temperature, and pressure conditions in detail .

Q. How should researchers validate the antioxidant activity of this compound in vitro?

Use standardized assays like DPPH radical scavenging, FRAP, or ORAC, with quercetin or ascorbic acid as positive controls. Report IC50 values, reaction kinetics, and solvent effects (e.g., DMSO interference). Ensure consistency in pH, temperature, and incubation times across replicates .

Q. What are the critical parameters for assessing this compound’s BACE1 inhibition?

Employ fluorogenic substrate-based enzyme assays (e.g., Mca-EVNLDAEFK-Dnp) under physiological pH (4.5–5.5 for BACE1). Include AZD3839 (a known BACE1 inhibitor) as a reference. Validate results with cell-based models (e.g., SH-SY5Y neurons) and orthogonal methods like Western blotting for Aβ reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC50 values for BACE1) may arise from differences in enzyme sources, assay conditions, or compound purity. Address these by:

  • Performing purity checks (HPLC ≥95%).
  • Cross-validating assays with recombinant vs. endogenous enzymes.
  • Comparing results with structurally related flavonoids (e.g., Kushenol B or X) .

Q. What experimental designs are optimal for studying this compound’s multi-target effects (e.g., BACE1, SGLT2, antimicrobial)?

Use a systems pharmacology approach:

  • Target profiling : High-throughput screening against enzyme panels (e.g., Eurofins Pharma Discovery Services).
  • Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling networks.
  • Synergy studies : Check combinatory effects with standard drugs (e.g., metformin for SGLT2) using Chou-Talalay models .

Q. What strategies mitigate solubility and stability challenges in this compound’s in vivo studies?

  • Solubility : Use co-solvents (e.g., 10% DMSO + 40% PEG300) for intraperitoneal administration. Validate stability via HPLC at 37°C over 24 hours.
  • Pharmacokinetics : Employ LC-MS/MS for plasma/tissue quantification. Monitor metabolites (e.g., glucuronidation) using liver microsomes .

Q. How should researchers design dose-response studies for this compound in neurodegenerative models?

  • Dose range : Start with 1–50 µM (based on BACE1 IC50 = 5.45 µM) in cell cultures.
  • In vivo dosing : Calculate allometric scaling from rodent models (e.g., 10–50 mg/kg in APP/PS1 mice).
  • Endpoint selection : Combine Aβ ELISA, tau hyperphosphorylation assays, and behavioral tests (Morris water maze) .

Q. Methodological Considerations

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can researchers ensure ethical and rigorous data reporting for this compound studies?

  • Adhere to ARRIVE guidelines for in vivo experiments.
  • Deposit raw data in repositories like Figshare or Zenodo.
  • Disclose conflicts of interest and funding sources in acknowledgments .

Q. What computational tools aid in predicting this compound’s structure-activity relationships (SAR)?

  • Docking : AutoDock Vina or Schrödinger Suite for BACE1 binding mode analysis.
  • QSAR : Build models using Dragon descriptors and partial least squares regression.
  • ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPHYJTKSTXSX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99119-73-0, 99119-69-4
Record name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99119-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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